molecular formula C24H22N6OS B2980471 (5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone CAS No. 1105209-50-4

(5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone

Cat. No.: B2980471
CAS No.: 1105209-50-4
M. Wt: 442.54
InChI Key: ZYXVXHUUPKZTLN-UHFFFAOYSA-N
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Description

The compound “(5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone” features a hybrid structure combining a 1,2,3-triazole core linked via a thioether bridge to a 4,6-dimethylpyrimidine moiety, with an indolin-1-yl methanone substituent. The thioether linkage may enhance metabolic stability, while the indolinone group could contribute to target binding through hydrophobic or π-π interactions. Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL, ensuring precise determination of bond lengths and angles critical for activity .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-phenyltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6OS/c1-16-14-17(2)26-24(25-16)32-15-21-22(27-28-30(21)19-9-4-3-5-10-19)23(31)29-13-12-18-8-6-7-11-20(18)29/h3-11,14H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXVXHUUPKZTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone , with a molecular formula of C24H22N6OSC_{24}H_{22}N_{6}OS and a molecular weight of 442.5 g/mol, is a complex organic molecule that exhibits significant biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Structural Features

The compound incorporates several functional groups that contribute to its biological activity:

  • Triazole Ring : Known for its role in various pharmacological activities.
  • Indole Moiety : Often associated with neuropharmacological effects.
  • Pyrimidine and Thioether Components : These enhance the compound's reactivity and potential interactions with biological targets.

The biological activity of the compound is influenced by its structural features. Triazole derivatives have been shown to exhibit:

  • Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines.
  • Antimicrobial Properties : Triazoles are known for their antifungal and antibacterial activities.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis, such as thymidylate synthase (TS), which is critical in cancer treatment.

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant inhibition against cancer cell lines:

CompoundCell LineIC50 (µM)Comparison
Compound 12MCF-7 (Breast Cancer)2.524-fold inhibition compared to 5-fluorouracil
Compound 13HCT-116 (Colorectal Cancer)4.38Comparable to tamoxifen

These results suggest that the synthesized compounds, including those related to our target compound, can effectively inhibit TS, leading to reduced DNA synthesis and cell proliferation .

Antimicrobial Properties

The potential antimicrobial activity of the compound can be inferred from its structural similarities to other triazole derivatives known for their efficacy against fungal infections. Predictive models suggest that it may possess similar bioactivity .

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their anticancer properties. The results indicated that modifications in the triazole structure significantly impacted biological activity .
  • Pharmacokinetic Studies : In silico studies indicated favorable pharmacokinetic profiles for similar compounds, suggesting good absorption and bioavailability .

Comparison with Similar Compounds

Bioactivity and Functional Comparison

Anticancer Potential

highlights ferroptosis-inducing compounds (FINs) as promising anticancer agents. While the target compound’s activity remains unstudied, structural analogs with pyrimidine and triazole moieties (e.g., ’s compound, mass 531.3 Da) could act via similar mechanisms. The dimethylpyrimidine group may enhance cellular uptake, while the indolinone moiety might modulate redox homeostasis, a key factor in ferroptosis .

Antimicrobial Activity

Indole-triazole hybrids in exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The target compound’s thioether linkage and pyrimidine group may improve potency by resisting enzymatic degradation compared to oxygen-linked analogs .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight (Da) ~500 (estimated) 531.3 350–450
Melting Point (°C) Not reported 252–255 180–220
LogP (Predicted) ~3.5 ~4.0 ~2.8
Water Solubility Low Low Moderate

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